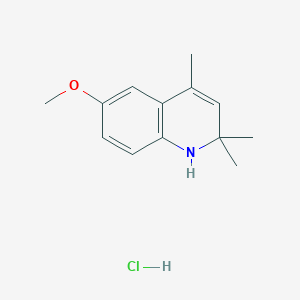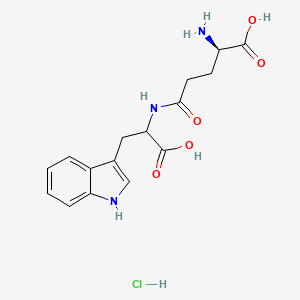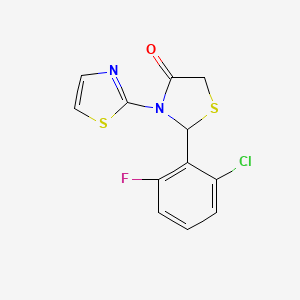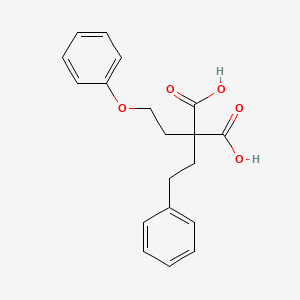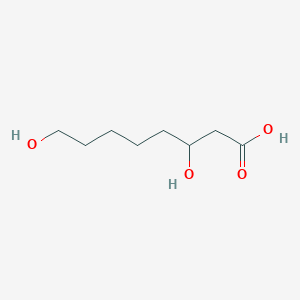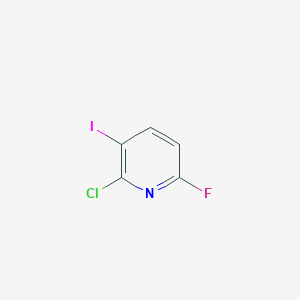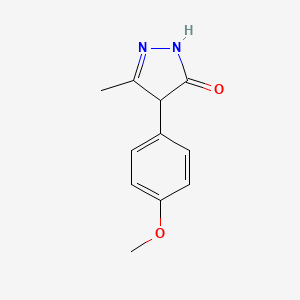![molecular formula C8H13NO6 B14004526 (1S,5S,6S,7R,8S)-6,7,8-Trihydroxy-1-(hydroxymethyl)-2-oxa-4-azabicyclo[3.3.1]nonan-3-one](/img/structure/B14004526.png)
(1S,5S,6S,7R,8S)-6,7,8-Trihydroxy-1-(hydroxymethyl)-2-oxa-4-azabicyclo[3.3.1]nonan-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,5S,6S,7R,8S)-6,7,8-Trihydroxy-1-(hydroxymethyl)-2-oxa-4-azabicyclo[3.3.1]nonan-3-one is a complex organic compound known for its unique bicyclic structure. This compound features multiple hydroxyl groups and a distinctive oxazabicyclo framework, making it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5S,6S,7R,8S)-6,7,8-Trihydroxy-1-(hydroxymethyl)-2-oxa-4-azabicyclo[3.3.1]nonan-3-one typically involves multi-step organic reactions. One common approach is the cyclization of a suitable precursor under acidic or basic conditions, followed by selective hydroxylation to introduce the hydroxyl groups at the desired positions. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality and scalability of the compound. Industrial methods also focus on optimizing reaction efficiency and minimizing waste to adhere to green chemistry principles.
化学反応の分析
Types of Reactions
(1S,5S,6S,7R,8S)-6,7,8-Trihydroxy-1-(hydroxymethyl)-2-oxa-4-azabicyclo[3.3.1]nonan-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to modify its functional groups, potentially altering its biological activity.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups, to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various halogenating agents. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce halogenated or alkylated derivatives.
科学的研究の応用
Chemistry
In chemistry, (1S,5S,6S,7R,8S)-6,7,8-Trihydroxy-1-(hydroxymethyl)-2-oxa-4-azabicyclo[3.3.1]nonan-3-one is studied for its unique structural properties and reactivity. It serves as a model compound for understanding bicyclic systems and the effects of multiple hydroxyl groups on chemical behavior.
Biology
Biologically, this compound is investigated for its potential interactions with enzymes and receptors. Its hydroxyl groups and bicyclic structure may enable it to bind to specific biological targets, making it a candidate for drug development and biochemical studies.
Medicine
In medicine, the compound’s potential therapeutic properties are explored. Its ability to undergo various chemical modifications allows researchers to create derivatives with enhanced biological activity, potentially leading to new treatments for diseases.
Industry
Industrially, this compound is used as a precursor for the synthesis of more complex molecules. Its reactivity and structural features make it valuable in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
作用機序
The mechanism of action of (1S,5S,6S,7R,8S)-6,7,8-Trihydroxy-1-(hydroxymethyl)-2-oxa-4-azabicyclo[3.3.1]nonan-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydroxyl groups can form hydrogen bonds with active sites, while its bicyclic structure provides a rigid framework that enhances binding affinity. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
(1S,5S,6S,7R,8S)-6,7,8-Trihydroxy-1-(hydroxymethyl)-2-oxa-4-azabicyclo[3.3.1]nonan-3-one: This compound itself serves as a reference point for comparison.
This compound derivatives: Various derivatives with different substituents on the hydroxyl groups.
Other bicyclic compounds: Compounds with similar bicyclic structures but different functional groups.
Uniqueness
The uniqueness of this compound lies in its combination of multiple hydroxyl groups and a rigid bicyclic framework. This combination provides distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
特性
分子式 |
C8H13NO6 |
|---|---|
分子量 |
219.19 g/mol |
IUPAC名 |
(1S,5S,6S,7R,8S)-6,7,8-trihydroxy-1-(hydroxymethyl)-2-oxa-4-azabicyclo[3.3.1]nonan-3-one |
InChI |
InChI=1S/C8H13NO6/c10-2-8-1-3(9-7(14)15-8)4(11)5(12)6(8)13/h3-6,10-13H,1-2H2,(H,9,14)/t3-,4-,5+,6-,8-/m0/s1 |
InChIキー |
FTAQFNFNHWVZOF-XDUWNTRXSA-N |
異性体SMILES |
C1[C@H]2[C@@H]([C@H]([C@@H]([C@@]1(OC(=O)N2)CO)O)O)O |
正規SMILES |
C1C2C(C(C(C1(OC(=O)N2)CO)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


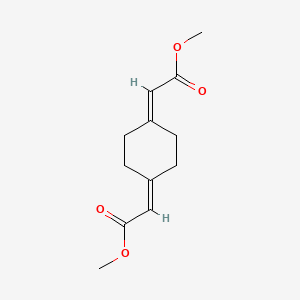
![n-(6-Chloro-3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl)acetamide](/img/structure/B14004465.png)
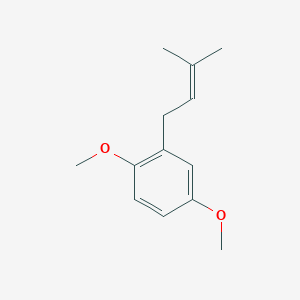

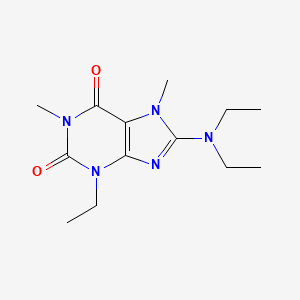
![3-(8-chloro-4H-thieno[3,2-c]chromen-2-yl)-1-(4-fluorophenyl)prop-2-en-1-one](/img/structure/B14004471.png)
